molecular formula C12H6Cl4O B14149475 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl CAS No. 244035-65-2

4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl

Cat. No.: B14149475
CAS No.: 244035-65-2
M. Wt: 308.0 g/mol
InChI Key: OEYNEEUFOIDLCI-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are persistent organic pollutants known for their environmental and health impacts. This compound is characterized by the presence of four chlorine atoms and a hydroxyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a significant concern in environmental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl typically involves the hydroxylation of 3,3’,4,4’-tetrachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P-450 enzymes in mammals, which mediate the oxidation of polychlorinated biphenyls to form hydroxylated metabolites . In laboratory settings, chemical reagents such as hydroxylating agents can be used under controlled conditions to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl is not common due to its toxic nature and environmental persistence. it can be produced as a byproduct during the degradation of other polychlorinated biphenyls in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P-450 enzymes for oxidation, reducing agents for dechlorination, and nucleophiles for substitution reactions. These reactions typically occur under controlled laboratory conditions to ensure safety and precision .

Major Products Formed

The major products formed from these reactions include various hydroxylated, epoxidized, and dechlorinated biphenyls. These products can have different toxicological and environmental properties compared to the parent compound .

Scientific Research Applications

4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl involves its interaction with various molecular targets and pathways. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and oxidative stress, contributing to its toxic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl include:

Uniqueness

What sets 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl apart from other similar compounds is its specific hydroxylation pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for studying the effects of polychlorinated biphenyls .

Properties

CAS No.

244035-65-2

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

2-chloro-4-(3,4,5-trichlorophenyl)phenol

InChI

InChI=1S/C12H6Cl4O/c13-8-3-6(1-2-11(8)17)7-4-9(14)12(16)10(15)5-7/h1-5,17H

InChI Key

OEYNEEUFOIDLCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)O

Origin of Product

United States

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